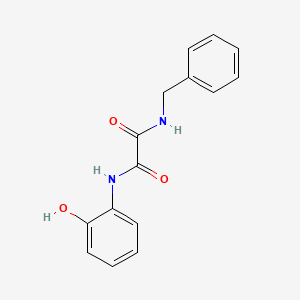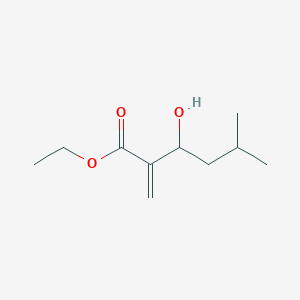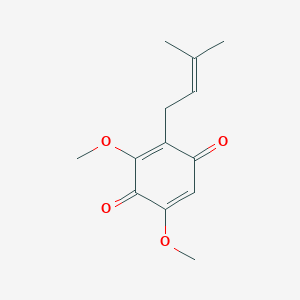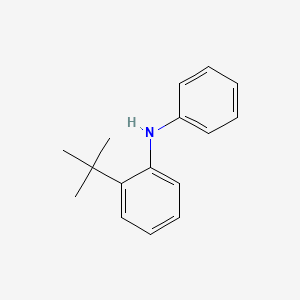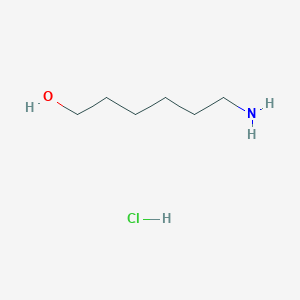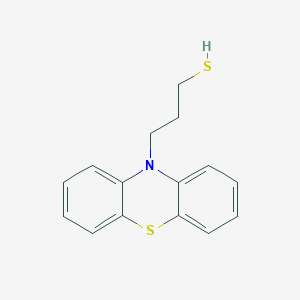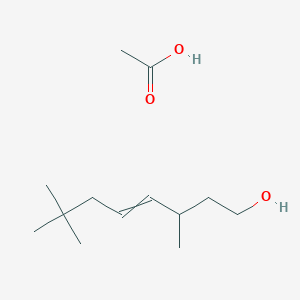![molecular formula C19H17IN2 B12557402 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide CAS No. 142093-83-2](/img/structure/B12557402.png)
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a pyridinium ion, which is further connected to a pyridin-2-yl ethenyl group. The iodide ion serves as the counterion, balancing the charge of the pyridinium ion.
Preparation Methods
The synthesis of 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of benzyl chloride with 2-(pyridin-2-yl)ethenylpyridine in the presence of a base to form the desired pyridinium salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as acetonitrile or ethanol, followed by the addition of an iodide source, such as sodium iodide or potassium iodide, to precipitate the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyridinium salts and their derivatives .
Scientific Research Applications
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular receptors or enzymes, leading to the modulation of various signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium chloride
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium bromide
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium hydroxide
These compounds share a similar core structure but differ in the counterion. The uniqueness of this compound lies in its specific iodide counterion, which can influence its reactivity, solubility, and overall properties .
Properties
CAS No. |
142093-83-2 |
|---|---|
Molecular Formula |
C19H17IN2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-benzyl-2-(2-pyridin-2-ylethenyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C19H17N2.HI/c1-2-8-17(9-3-1)16-21-15-7-5-11-19(21)13-12-18-10-4-6-14-20-18;/h1-15H,16H2;1H/q+1;/p-1 |
InChI Key |
MUYSSWYXMNQZMI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C=CC3=CC=CC=N3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
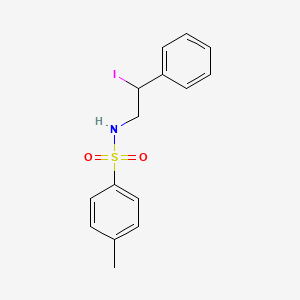
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
